
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a benzylpiperidine moiety and a tetrahydroquinazoline moiety . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzylpiperidine ring system attached to another ring system or functional group . The exact structure would depend on the specific arrangement and connectivity of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. Benzylpiperidine derivatives can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the exact reactions for this compound .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, due to its complex structure, has been the subject of various synthetic and pharmacological studies. Research has explored the synthesis of similar compounds, their antibacterial activities, and pharmacological profiles. For instance, temafloxacin hydrochloride, a compound with a somewhat related structure, demonstrated potent antimicrobial properties and a similar pharmacological profile in studies (Chu et al., 1991).
Cytotoxic Activity and Antitumor Applications
Further research into compounds with analogous structural features has revealed significant cytotoxic activities against various cancer cell lines. This line of investigation has led to the identification of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline as potent cytotoxic agents, with some derivatives showing high activity in vivo against mouse tumors (Deady et al., 2000).
Antipsychotic Potential
Heterocyclic analogues of related structures have been synthesized and evaluated for their antipsychotic potential. These studies have focused on the binding affinity to dopamine and serotonin receptors, suggesting the potential utility of such compounds in developing new antipsychotic medications (Norman et al., 1996).
Synthesis and Structural Studies
The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs has been documented, illustrating the versatility of synthetic approaches to access a variety of structurally related compounds (Chau et al., 1982). These synthetic strategies provide a foundation for further exploration of the chemical space around N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its analogs.
Direcciones Futuras
Propiedades
Número CAS |
892264-70-9 |
|---|---|
Nombre del producto |
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C26H32N4O3 |
Peso molecular |
448.567 |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C26H32N4O3/c1-2-3-7-14-30-25(32)22-11-10-20(17-23(22)28-26(30)33)24(31)27-21-12-15-29(16-13-21)18-19-8-5-4-6-9-19/h4-6,8-11,17,21H,2-3,7,12-16,18H2,1H3,(H,27,31)(H,28,33) |
Clave InChI |
PEBORZDYWDFSMV-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC1=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)
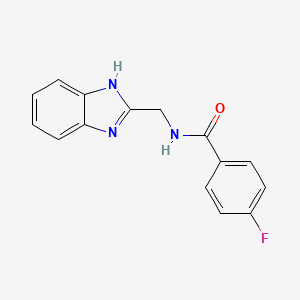
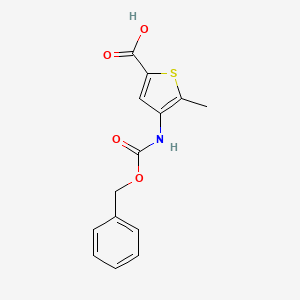
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)
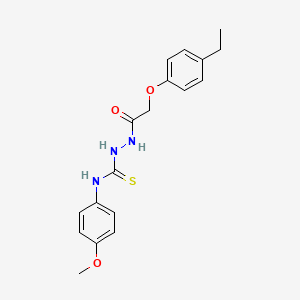
![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
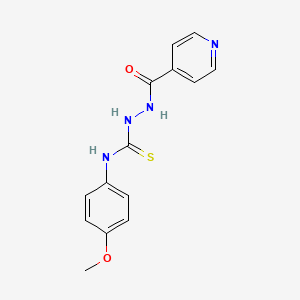
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
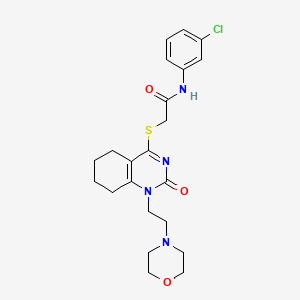
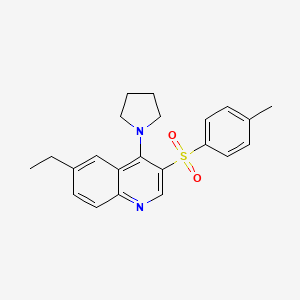
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)